

# Spectroscopic Profile of 2-Cyclohexylacetonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyclohexylacetonitrile

Cat. No.: B1353779

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclohexylacetonitrile** (CAS RN: 4435-14-7), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Cyclohexylacetonitrile**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>)

| Chemical Shift (δ)<br>ppm | Multiplicity | Integration | Assignment         |
|---------------------------|--------------|-------------|--------------------|
| 2.29                      | d            | 2H          | CH <sub>2</sub> CN |
| 1.85 - 1.65               | m            | 5H          | Cyclohexyl-H       |
| 1.35 - 1.10               | m            | 6H          | Cyclohexyl-H       |

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ ) ppm | Assignment                 |
|---------------------------------|----------------------------|
| 118.5                           | CN                         |
| 37.5                            | Cyclohexyl-CH              |
| 32.8                            | Cyclohexyl-CH <sub>2</sub> |
| 26.1                            | Cyclohexyl-CH <sub>2</sub> |
| 25.8                            | Cyclohexyl-CH <sub>2</sub> |
| 23.5                            | CH <sub>2</sub> CN         |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Assignment               |
|--------------------------------|--------------------------|
| 2925                           | C-H stretch (cyclohexyl) |
| 2854                           | C-H stretch (cyclohexyl) |
| 2247                           | C $\equiv$ N stretch     |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation                                     |
|-----|--|
| 123 | [M] <sup>+</sup> (Molecular Ion)                   |
| 82  | [M - C <sub>2</sub> H <sub>3</sub> N] <sup>+</sup> |
| 67  | [C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>      |
| 55  | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>      |
| 41  | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>      |

## Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75 MHz for carbon-13, respectively. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) downfield from TMS.

## Infrared (IR) Spectroscopy

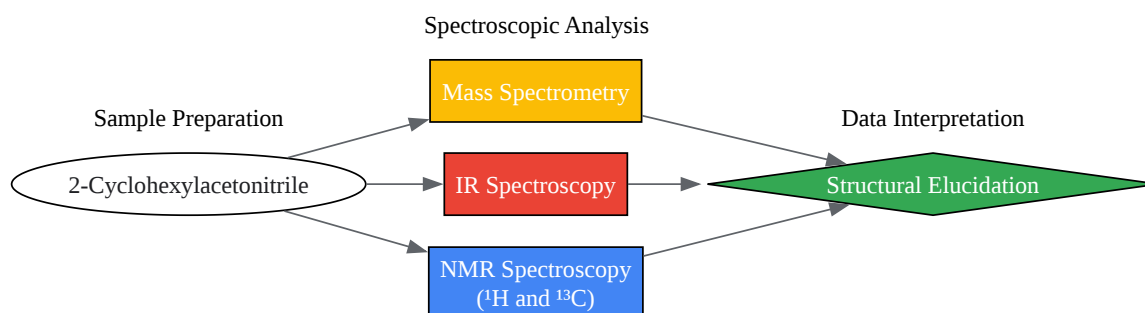
The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample was analyzed as a neat thin film on sodium chloride (NaCl) plates. The spectral data was recorded in the wavenumber range of 4000-600  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via direct inlet, and the ionization energy was set at 70 eV. The mass-to-charge ratios ( $m/z$ ) of the resulting fragments were recorded.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2-Cyclohexylacetonitrile**.

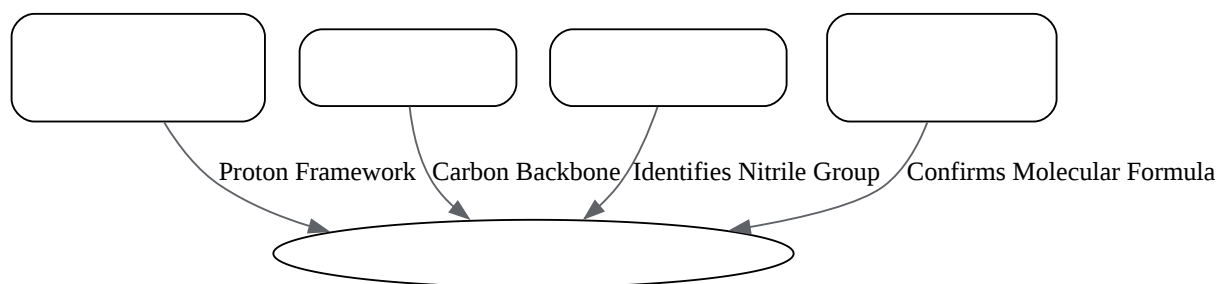


[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Cyclohexylacetonitrile**.

## Signaling Pathway of Spectroscopic Information

The following diagram illustrates how the information from each spectroscopic technique contributes to the final structural determination.



[Click to download full resolution via product page](#)

Caption: Contribution of spectroscopic data to structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyclohexylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1353779#spectroscopic-data-for-2-cyclohexylacetonitrile-nmr-ir-ms>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)